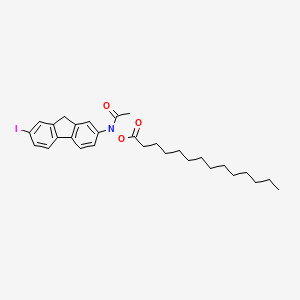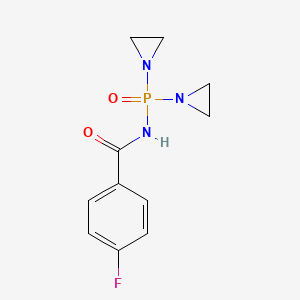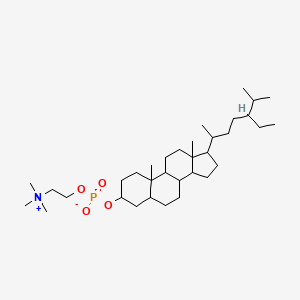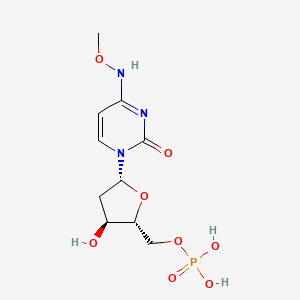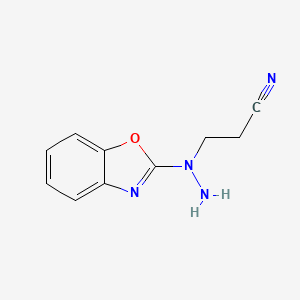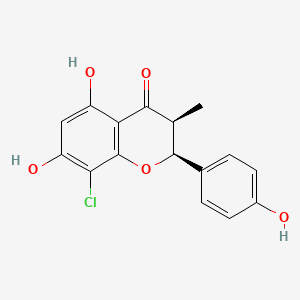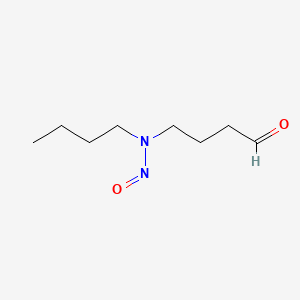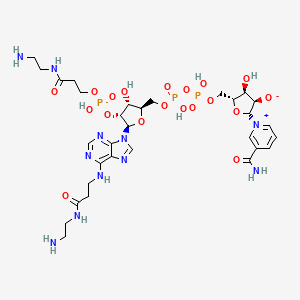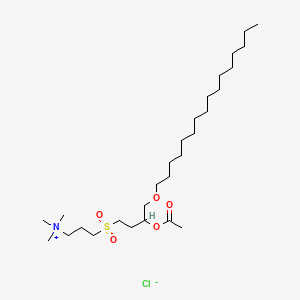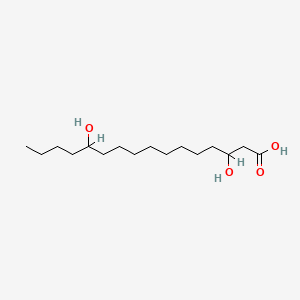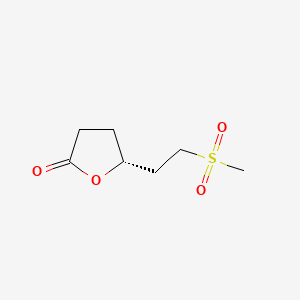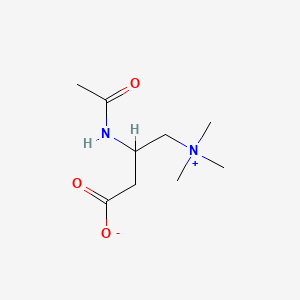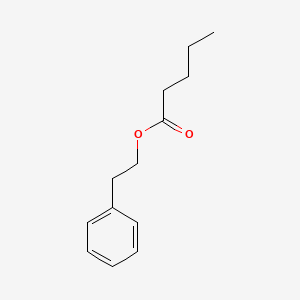
Phenethyl valerate
Overview
Description
Phenethyl valerate is a chemical compound that is widely used in scientific research for its various properties. It is a type of ester that is derived from valeric acid and phenethyl alcohol. This compound has been found to have many useful applications in the field of biochemistry and physiology. In
Scientific Research Applications
Attractants for Japanese Beetles
Phenethyl valerate, along with other phenethyl esters, has been studied for its attractancy to the Japanese beetle, Popillia japonica. The research conducted by Ladd et al. (1973) found that while phenethyl propionate and phenethyl acetate were the most attractive, homologues like this compound were significantly less attractive. This study highlights the potential use of this compound in pest control and management (Ladd et al., 1973).
Catalytic Synthesis
The catalytic synthesis of phenethyl isovalerate, closely related to this compound, has been researched by Zhang Fu-juan (2007). This study utilized solid superacid SO_4~(2-)/ZrO_2-Al_2O_3 as a catalyst for synthesizing phenethyl isovalerate from iso-valeric acid and phenethyl alcohol. The study provides insights into the efficient production of such esters, potentially beneficial for various industrial applications (Zhang Fu-juan, 2007).
Polyhydroxyalkanoate Production
The assimilation of valerate for the production of polyhydroxyalkanoates (PHAs), a biodegradable plastic, has been explored by Bayon-Vicente et al. (2020). Their research on Rhodospirillum rubrum, a purple nonsulfur bacterium, showed that valerate can be used effectively to produce PHAs, suggesting potential industrial applications for this compound in sustainable plastic production (Bayon-Vicente et al., 2020).
Nanobiocomposite Materials
Martínez-Sanz et al. (2014) studied the production and characterization of polyhydroxyalkanoates (PHAs) with varying valerate contents. This research is relevant to this compound due to the similar behavior of valerate-containing compounds in materials science, particularly in developing biocompatible and sustainable materials (Martínez-Sanz et al., 2014).
Macromolecular Synthesis Inhibition
Research on phenethyl alcohol, which shares structural similarities with this compound, indicates its impact on macromolecular synthesis in Escherichia coli. This study by Rosenkranz et al. (1965) may provide insights into the biological interactions of this compound at the cellular level, particularly in microbial systems (Rosenkranz et al., 1965).
Graphene and Graphene Oxide Applications
Though not directly related to this compound, research on graphene and graphene oxide by Zhu et al. (2010) and Nguyen et al. (2016) may indirectly relate to this compound's applications in material science, considering the potential for interaction or combination with graphene-based materials (Zhu et al., 2010); (Nguyen et al., 2016).
Mechanism of Action
Target of Action
Phenethyl valerate, also known as 2-Phenylethyl pentanoate, is a complex organic compound
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors . These factors could include pH levels, temperature, presence of other compounds, and more.
Properties
IUPAC Name |
2-phenylethyl pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-9-13(14)15-11-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGPIBIURNPBSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064712 | |
| Record name | Pentanoic acid, 2-phenylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
268.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Phenylethyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7460-74-4 | |
| Record name | Phenylethyl valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7460-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyl valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylethyl valerate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanoic acid, 2-phenylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanoic acid, 2-phenylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyl valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENETHYL VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXI2952JET | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Phenylethyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-phenylethyl pentanoate in relation to Mycobacterium tuberculosis?
A1: Research suggests that 2-phenylethyl pentanoate can enhance the activity of certain antibiotics against Mycobacterium tuberculosis strain H37Rv. Specifically, it was found to improve the efficacy of streptomycin (SM) and ethambutol (ETA) in vitro. [] The minimum inhibitory concentration (MIC) for SM was reduced to 1 μg/mL when combined with 0.1 mM 2-phenylethyl pentanoate. Similarly, the MIC for ETA decreased to 0.5 μg/mL when used with 1 mM 2-phenylethyl pentanoate. [] This suggests a potential synergistic effect that could be further explored for developing new tuberculosis treatments.
Q2: How does the structure of phenethyl esters relate to their attractiveness to Japanese beetles?
A2: Studies on Japanese beetles (Popillia japonica) have shown that the structure of phenethyl esters significantly influences their attractiveness. [] Phenethyl propionate and phenethyl acetate exhibited the highest attractiveness, while their homologues (phenethyl butyrate, valerate, formate, and hexanoate) were notably less attractive. [] Interestingly, branching of the carboxylic acid chain also impacted attractiveness, with phenethyl isobutyrate being less appealing than phenethyl butyrate. [] These findings highlight the importance of structural variations within this class of compounds for attracting Japanese beetles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methylbenzo[a]pyrene](/img/structure/B1205412.png)
